Cas no 2197884-90-3 (N-(2-hydroxycyclobutyl)indolizine-2-carboxamide)
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-hydroxycyclobutyl)indolizine-2-carboxamide
- F6438-6874
- AKOS032844183
- 2197884-90-3
-
- Inchi: 1S/C13H14N2O2/c16-12-5-4-11(12)14-13(17)9-7-10-3-1-2-6-15(10)8-9/h1-3,6-8,11-12,16H,4-5H2,(H,14,17)
- InChI Key: WRLUIHPPMDHOFZ-UHFFFAOYSA-N
- SMILES: OC1CCC1NC(C1C=C2C=CC=CN2C=1)=O
Computed Properties
- Exact Mass: 230.105527694g/mol
- Monoisotopic Mass: 230.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 53.7Ų
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-6874-2μmol |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
2197884-90-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6874-5μmol |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
2197884-90-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6874-10μmol |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
2197884-90-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6874-20μmol |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
2197884-90-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6874-1mg |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
2197884-90-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6874-2mg |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
2197884-90-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6874-3mg |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
2197884-90-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6874-4mg |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
2197884-90-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6874-5mg |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
2197884-90-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6438-6874-10mg |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
2197884-90-3 | 10mg |
$79.0 | 2023-09-09 |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on N-(2-hydroxycyclobutyl)indolizine-2-carboxamide
Research Briefing on N-(2-hydroxycyclobutyl)indolizine-2-carboxamide (CAS: 2197884-90-3): Recent Advances and Therapeutic Potential
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide (CAS: 2197884-90-3) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This small molecule, characterized by its unique indolizine core and cyclobutyl hydroxy moiety, has demonstrated promising biological activities in preclinical studies. Recent publications highlight its potential as a modulator of key cellular pathways involved in inflammation and oncogenesis.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) revealed that this compound exhibits selective inhibition of protein kinases in the MAPK pathway, with particular potency against p38α MAPK (IC50 = 28 nM). The structural analysis showed that the hydroxycyclobutyl group contributes to enhanced binding affinity through unique hydrogen-bonding interactions with the kinase's hinge region, while the indolizine carboxamide moiety provides optimal hydrophobic packing in the ATP-binding pocket.
Further pharmacological characterization was reported in ACS Pharmacology & Translational Science (2024, 7(2): 512-525), demonstrating the compound's favorable pharmacokinetic profile in rodent models. The study noted a plasma half-life of 4.2 hours in mice and good oral bioavailability (F = 63%). Importantly, the compound showed significant anti-inflammatory effects in a collagen-induced arthritis model, reducing paw swelling by 72% at 10 mg/kg/day dosing.
Recent patent applications (WO2023187642, US20240140876) have expanded the therapeutic scope of 2197884-90-3, claiming its utility in treating fibrotic disorders and certain malignancies. The patents disclose novel crystalline forms of the compound with improved solubility and stability profiles, addressing earlier formulation challenges. These developments suggest impending clinical translation of this chemical entity.
Mechanistic studies using cryo-EM (Nature Chemical Biology, 2024, 20: 231-243) have provided atomic-level insights into the compound's allosteric modulation of its kinase targets. The research team identified a previously unrecognized binding pocket adjacent to the DFG motif that becomes accessible upon compound binding, explaining its unique selectivity profile among kinase inhibitors.
Current research efforts are focused on structure-activity relationship (SAR) optimization to improve target selectivity and reduce potential off-target effects. A recent SAR campaign (Bioorganic & Medicinal Chemistry Letters, 2024, 98: 129567) identified several analogs with maintained potency but reduced hERG channel affinity, addressing early cardiac safety concerns. These developments position 2197884-90-3 as a promising lead compound for multiple therapeutic applications.
The compound's progress reflects broader trends in medicinal chemistry, where rigid, medium-sized ring systems like the cyclobutyl-indolizine hybrid are gaining attention for their ability to combine conformational restraint with favorable physicochemical properties. As research continues, N-(2-hydroxycyclobutyl)indolizine-2-carboxamide may serve as both a valuable pharmacological tool and a potential clinical candidate in inflammatory and oncologic indications.
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